
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene backbone and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the indene backbone and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the indene backbone can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations.
化学反应分析
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives.
科学研究应用
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various materials and chemicals, owing to its versatile reactivity.
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The indene backbone provides structural stability and contributes to its overall reactivity.
相似化合物的比较
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler analog without the additional functional groups.
2-Hydroxy-1H-indene-1,3(2H)-dione: Another analog with a hydroxyl group at a different position.
5-Methyl-1H-indene-1,3(2H)-dione: A similar compound with a methyl group instead of the tert-butyl group.
Uniqueness
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- lies in its combination of functional groups and the indene backbone, which provides a unique reactivity profile and makes it suitable for a wide range of applications.
属性
CAS 编号 |
71313-39-8 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C20H20O4/c1-11-9-14(19(2,3)4)16(21)15(10-11)20(24)17(22)12-7-5-6-8-13(12)18(20)23/h5-10,21,24H,1-4H3 |
InChI 键 |
KYRPTEYTYAPRAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
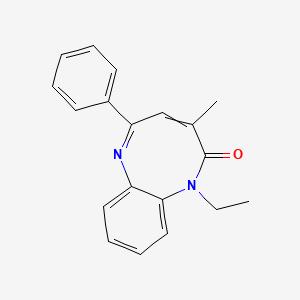
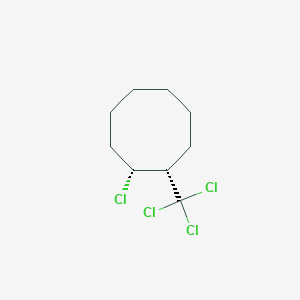
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
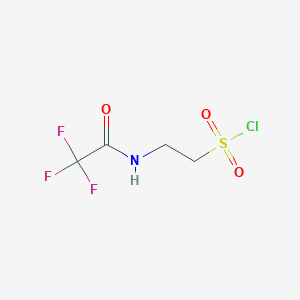
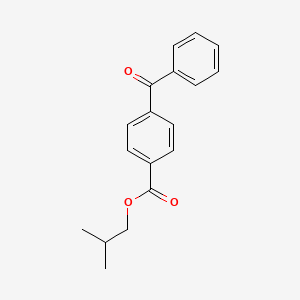
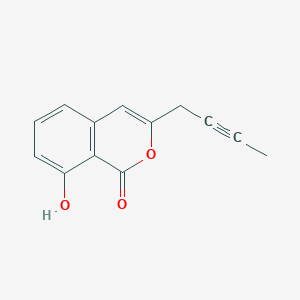
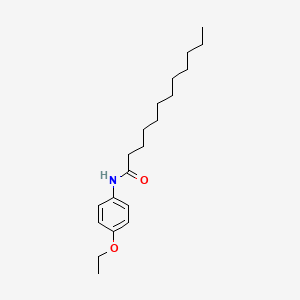
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
